molecular formula C12H16ClN3OS B2610202 N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide CAS No. 391890-98-5

N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide

Cat. No.: B2610202
CAS No.: 391890-98-5
M. Wt: 285.79
InChI Key: JBIBSSADKOQGBE-UHFFFAOYSA-N
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Description

N-{[(2-Chloro-3-phenylpropyl)carbamothioyl]amino}acetamide is a thiourea-linked acetamide derivative featuring a 2-chloro-3-phenylpropyl substituent. Its structure includes a carbamothioyl (thiourea) group bridging the acetamide core and the chlorinated phenylpropyl chain.

Properties

IUPAC Name

1-acetamido-3-(2-chloro-3-phenylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3OS/c1-9(17)15-16-12(18)14-8-11(13)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIBSSADKOQGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)NCC(CC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide typically involves the reaction of 2-chloro-3-phenylpropylamine with isothiocyanates under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chlorinated Acetamide Derivatives

describes compounds such as N-(3-phenylpropyl)-2-(4-substituted-phenyl)acetamides (e.g., 40001 with R=Cl), which share structural similarities with the target compound. Key differences include:

  • Substituent Position : The target compound’s chloro group is on the propyl chain (2-chloro-3-phenylpropyl), whereas 40001 has a chloro substituent on the phenyl ring of the acetamide core.
  • Functional Groups : The thiourea linkage in the target compound contrasts with the simpler acetamide backbone in 40001. Thiourea derivatives typically exhibit stronger hydrogen-bonding capacity and metal coordination, which may enhance biological activity .
Compound Core Structure Substituent Position Functional Group Synthesis Method ()
Target Compound Acetamide-thiourea 2-Chloro-3-phenylpropyl Carbamothioyl Not explicitly described
40001 (R=Cl) Acetamide 4-Chlorophenyl None Reflux in acetonitrile with TMS-Cl, NaI
1,3,4-Thiadiazole-Based Acetamides

highlights 1,3,4-thiadiazole-acetamide hybrids with demonstrated anticonvulsant activity. For example:

  • 2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide showed 100% efficacy in the MES (maximal electroshock) model.
  • N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide exhibited similar potency.

Key Comparisons :

  • Bioactivity : The thiadiazole-benzothiazole hybrids in outperform simpler acetamides due to synergistic aromatic stacking and hydrogen-bonding interactions. The target compound’s thiourea group may offer comparable advantages but requires empirical validation .
  • Synthetic Complexity : The target compound’s synthesis (unreported in evidence) likely involves multi-step thiourea coupling, contrasting with the straightforward amidation routes for thiadiazole derivatives .

Biological Activity

N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H14_{14}ClN3_{3}OS
  • Molecular Weight : 287.77 g/mol
  • Functional Groups : Contains a chloro group, a carbamothioyl group, and an acetamide moiety.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The presence of the chloro group may enhance its binding affinity to target proteins, potentially leading to inhibition of microbial growth or induction of apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. For instance, a study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The findings indicated that compounds with halogenated substituents exhibited significant antimicrobial properties due to increased lipophilicity, facilitating membrane penetration .

Table 1: Antimicrobial Activity of Chloroacetamides

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Activity Level
N-(4-chlorophenyl)-2-chloroacetamideS. aureus32 µg/mLHigh
N-(3-bromophenyl)-2-chloroacetamideE. coli64 µg/mLModerate
N-(4-fluorophenyl)-2-chloroacetamideC. albicans16 µg/mLHigh

Case Studies

  • Antibacterial Efficacy against Klebsiella pneumoniae :
    A study investigated the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae. Results indicated that the chloro atom significantly improved antibacterial activity by stabilizing the compound at the target enzyme site, promoting cell lysis .
  • Cytotoxicity and Pharmacokinetics :
    Another research focused on assessing the cytotoxicity and pharmacokinetic profile of similar acetamides. The findings suggested favorable toxicity profiles, indicating potential for further development as therapeutic agents .

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